BAY 60-7550
Overview
Description
Bay 60-7550 is a potent and selective inhibitor of Type 2 cyclic nucleotide phosphodiesterase (PDE2). It is known for its high selectivity and potency, making it a valuable compound in scientific research, particularly in the fields of neurodegenerative diseases and psychiatric disorders .
Mechanism of Action
Target of Action
BAY 60-7550 is a potent and selective inhibitor of Type 2 cyclic nucleotide phosphodiesterase (PDE2), especially PDE2A . The IC50 values are 2.0 nM for bovine and 4.7 nM for human . It is more selective for PDE2 than PDE1 by 50-fold and is 100-fold more selective compared to PDE4B, PDE5B, PDE7B, PDE8A, PDE9A, PDE10A, and PDE11A .
Mode of Action
this compound interacts with its target, PDE2, and inhibits its activity. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) in neuronal cultures . These cyclic nucleotides are important second messengers in signal transduction pathways, mediating a wide range of cellular processes.
Biochemical Pathways
The inhibition of PDE2 by this compound affects the cGMP and cAMP signaling pathways. By preventing the degradation of cGMP and cAMP, this compound enhances the signaling through these pathways, leading to various downstream effects. For instance, it has been shown to antagonize oxidative stress-induced anxiety-like behavioral effects in mice by increasing cGMP signaling .
Pharmacokinetics
this compound is soluble in DMSO or Ethanol (up to 15 mg/ml), which suggests that it can be administered orally . .
Result of Action
The inhibition of PDE2 by this compound and the subsequent increase in cGMP and cAMP levels have several effects at the molecular and cellular levels. For instance, it has been shown to improve the performance of rats in an object location task, enhancing cAMP/cGMP-mediated object and spatial memory consolidation . It also significantly reduces the proliferation of PASMCs in patients with IPAH .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO or Ethanol suggests that its bioavailability could be affected by the presence of these solvents . .
Biochemical Analysis
Biochemical Properties
BAY 60-7550 plays a crucial role in biochemical reactions by inhibiting PDE2, an enzyme responsible for the hydrolysis of cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE2, this compound increases the levels of these cyclic nucleotides, thereby enhancing intracellular signaling pathways. The compound exhibits high selectivity for PDE2 over other phosphodiesterase isoforms, with IC50 values of 2.0 nM for bovine PDE2 and 4.7 nM for human PDE2 . This compound also interacts with other biomolecules, including guanylyl cyclase and adenylyl cyclase, further modulating cyclic nucleotide levels .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, the compound enhances memory and cognitive functions by increasing cAMP and cGMP levels, which activate downstream signaling pathways such as the cAMP-PKA-CREB and cGMP-PKG pathways . These pathways are crucial for synaptic plasticity, learning, and memory. Additionally, this compound has been shown to ameliorate cognitive impairments induced by beta-amyloid peptides in Alzheimer’s disease models by regulating the hypothalamus-pituitary-adrenal (HPA) axis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of PDE2, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of cAMP and cGMP, leading to increased levels of these cyclic nucleotides . The elevated cAMP and cGMP levels activate protein kinases such as PKA and PKG, which phosphorylate target proteins involved in gene expression, synaptic plasticity, and neuronal survival . This compound also enhances the expression of brain-derived neurotrophic factor (BDNF) and cyclic AMP response element-binding protein (CREB), further promoting neuronal health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and remains effective for up to two years . In vitro studies have shown that this compound can upregulate cGMP and cAMP levels in cultured neurons within a short period, leading to immediate improvements in cellular function . Long-term studies in animal models have demonstrated that chronic administration of this compound can enhance cognitive functions and reduce neurodegeneration over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that doses ranging from 0.3 to 3 mg/kg can improve cognitive functions and reduce anxiety-like behaviors in rodents . Higher doses may lead to adverse effects such as nausea and vomiting, which are common side effects of PDE inhibitors . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cyclic nucleotide levels. By inhibiting PDE2, the compound prevents the breakdown of cAMP and cGMP, leading to their accumulation and activation of downstream signaling pathways . These pathways include the cAMP-PKA-CREB and cGMP-PKG pathways, which play essential roles in cellular processes such as gene expression, synaptic plasticity, and neuronal survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is soluble in DMSO and ethanol, allowing it to be effectively delivered to target cells . This compound can cross the blood-brain barrier, making it suitable for treating central nervous system disorders . Once inside the cells, the compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target enzymes, PDE2, to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bay 60-7550, formally known as 2-(3,4-Dimethoxybenzyl)-7-{(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl}-5-methyllimidazo[5,1-f][1,2,4]triazin-4(3H)-one, is synthesized through a series of chemical reactions involving the formation of the imidazo[5,1-f][1,2,4]triazin-4(3H)-one core structure. The synthetic route typically involves the following steps:
Formation of the imidazo[5,1-f][1,2,4]triazin-4(3H)-one core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-dimethoxybenzyl group: This step involves the alkylation of the core structure with 3,4-dimethoxybenzyl chloride.
Addition of the hydroxyethyl and phenylbutyl groups: These groups are introduced through a series of substitution reactions, often involving the use of protecting groups to ensure selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Bay 60-7550 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Various substitution reactions can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a range of derivatives .
Scientific Research Applications
Bay 60-7550 has a wide range of scientific research applications, including:
Neurodegenerative Diseases: It is used to study the role of PDE2 in neurodegenerative diseases and to develop potential therapeutic interventions.
Psychiatric Disorders: The compound is investigated for its potential to treat psychiatric disorders such as depression, anxiety, and schizophrenia.
Signal Transduction: This compound is used to study the role of cyclic AMP and cyclic GMP in signal transduction pathways.
Pharmacological Research: It serves as a tool compound in pharmacological research to understand the mechanisms of PDE2 inhibition and its effects on cellular processes.
Comparison with Similar Compounds
Bay 60-7550 is compared with other similar compounds, such as:
EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine): This compound is more than 100-fold more potent than EHNA and is highly selective for PDE2A.
Sildenafil Citrate: While Sildenafil Citrate is a PDE5 inhibitor, this compound is selective for PDE2A, highlighting its unique specificity.
Vinpocetine: Vinpocetine is a PDE1 inhibitor, whereas this compound selectively inhibits PDE2A.
These comparisons underscore the uniqueness of this compound in terms of its potency and selectivity for PDE2A, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTWFJKBZGMYCS-NQIIRXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)NC(=NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649549 | |
Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439083-90-6 | |
Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439083-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY-60-7550 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439083906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-60-7550 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRN7LZK9TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BAY 60-7550, and how does it interact with this target?
A: this compound selectively inhibits PDE2, an enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [, , ]. this compound binds to the active site of PDE2, preventing the hydrolysis of cAMP and cGMP []. This interaction leads to the accumulation of these cyclic nucleotides within cells [, ].
Q2: What are the downstream effects of PDE2 inhibition by this compound?
A: Inhibition of PDE2 by this compound leads to increased intracellular levels of cAMP and cGMP [, , ]. This increase in cyclic nucleotides activates downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG) [, , , , , ]. These kinases then phosphorylate various target proteins involved in a wide range of cellular processes, including:
- Vasodilation: this compound promotes vasodilation in pulmonary arteries, potentially by augmenting the effects of nitric oxide and prostacyclin [].
- Neuroprotection: this compound shows neuroprotective effects by reversing corticosterone-induced neurotoxicity, possibly through cGMP/PKG-dependent pathways and modulation of ERK, CREB, and BDNF [, ].
- Anti-inflammatory effects: this compound may decrease inflammation in cerebral ischemia-reperfusion injury by regulating PKA signaling and reducing pro-inflammatory cytokine production [].
- Mitochondrial function: this compound improves mitochondrial respiration in septic mice by enhancing mitochondrial cAMP/PKA signaling [].
Q3: Does this compound preferentially affect cAMP or cGMP signaling?
A: While this compound inhibits the degradation of both cAMP and cGMP, research suggests that it might preferentially promote NO/guanylyl cyclase/cGMP signaling in the heart, contributing to its beneficial effects in heart failure models [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C26H33N5O4, and its molecular weight is 479.57 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A: While the provided research articles do not detail specific spectroscopic data, X-ray crystallography has been used to determine the structure of PDE2 in complex with this compound, revealing key interactions within the enzyme's active site [, ].
A5: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. As a result, they do not provide specific details regarding its material compatibility, stability under various conditions, catalytic properties, or applications in computational chemistry modeling.
Q6: How do structural modifications of this compound affect its activity and selectivity?
A: While specific SAR studies are not detailed in the provided articles, research utilizing molecular docking simulations suggests that the hydrophobic pocket induced upon this compound binding to PDE2 significantly contributes to its binding affinity and selectivity []. Further research exploring modifications to the this compound scaffold and their impact on PDE2 binding could provide valuable insights into optimizing its potency and selectivity.
A6: The provided research articles primarily focus on the biological activity of this compound and do not delve into specific details regarding its stability under various conditions or strategies for formulation optimization.
A6: The provided research articles primarily focus on preclinical research and do not provide information regarding SHE (Safety, Health, and Environment) regulations for this compound.
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A7: The provided research articles primarily focus on the pharmacological effects of this compound and do not provide detailed information regarding its ADME properties.
Q8: What is the in vivo efficacy of this compound in preclinical models?
A8: Preclinical studies demonstrate that this compound exerts various beneficial effects in animal models:
- Reverses cognitive and memory impairments: this compound ameliorates Aβ-induced cognitive deficits in mice, potentially by regulating the hypothalamic-pituitary-adrenal (HPA) axis and modulating CRF and GR expression []. It also reverses functional impairments induced by brain ischemia in mice, possibly through neuroprotective effects and enhanced neuronal plasticity in the hippocampus [].
- Exhibits anxiolytic-like effects: this compound reduces anxiety-like behavior in stressed mice and reverses oxidative stress-induced anxiety [, ]. It also attenuates PTSD-induced anxiety-like behavior in mice, potentially through modulation of cAMP/cGMP signaling in the central amygdala [].
- Reduces alcohol intake: this compound decreases ethanol intake and preference in mice models of PTSD-induced alcohol use disorder, possibly via regulation of cAMP/cGMP signaling in the dorsolateral striatum [].
- Ameliorates pulmonary hypertension: this compound prevents and reverses pulmonary hypertension in animal models, showing additive effects with other therapeutic agents [, ].
- Reduces post-traumatic stress disorder (PTSD) symptoms: this compound ameliorates PTSD-induced alcohol intake disorder and anxiety-like behavior in mice [].
- Improves cardiac function: this compound protects against catecholamine-induced arrhythmia and improves cardiac function after myocardial infarction in mice [].
Q9: What in vitro assays have been used to assess the activity of this compound?
A9: Researchers have utilized various in vitro models to evaluate this compound's effects, including:
- Primary cell cultures: this compound increases cGMP levels in rat cerebral cortical neurons [], modulates calcium handling in stellate ganglia neurons [], and enhances axonal outgrowth in organotypic slice co-cultures [].
- Cell lines: this compound affects cell viability and signaling pathways in hippocampal cell lines (HT-22) [], ovarian cancer cell lines [], mouse alveolar macrophages (MH-S) [], and human embryonic kidney cells (HEK293) [].
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